but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone
CAS No.: 118196-11-5
Cat. No.: VC21353604
Molecular Formula: C26H32N4O5S
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118196-11-5 |
|---|---|
| Molecular Formula | C26H32N4O5S |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone |
| Standard InChI | InChI=1S/C22H28N4OS.C4H4O4/c27-22(20-17-28-21(24-20)19-9-4-10-23-16-19)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18;5-3(6)1-2-4(7)8/h1-4,6-7,9-10,16,20-21,24H,5,8,11-15,17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | PVWPTZYGRBCBBR-WLHGVMLRSA-N |
| Isomeric SMILES | C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=C/C(=O)O)\C(=O)O |
| SMILES | C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O |
Introduction
But-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone is a complex organic compound with a molecular formula of C26H32N4O5S and a molecular weight of approximately 512.63 g/mol . This compound is also known by its synonyms, including YM 461 and but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone .
Synthesis and Preparation
The synthesis of but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone involves multiple steps of organic synthesis reactions. These methods require strict experimental conditions and purity control to achieve the desired product.
Research Applications
This compound has several scientific research applications:
-
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
-
Biology: The compound is investigated for its potential biological activities, including interactions with various biomolecules.
-
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Similar compounds, such as those with thiazolidine or piperazine moieties, exhibit various biological activities. For example, thiazolidinediones are known for their antidiabetic activity, while piperazine derivatives have been explored for their antidepressant effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Maleic Acid | Dicarboxylic acid | Used in polymer chemistry |
| Fumaric Acid | Geometric isomer of maleic acid | Antioxidant properties |
| Piperazine | Six-membered ring with two nitrogens | Antidepressant effects |
| Thiazolidinedione | Contains thiazolidine ring | Antidiabetic activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume